molecular formula Tl3Yb B14648157 CID 71365325 CAS No. 53168-10-8

CID 71365325

Cat. No.: B14648157
CAS No.: 53168-10-8
M. Wt: 786.20 g/mol
InChI Key: FBBMWAUPVXUEET-UHFFFAOYSA-N
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Description

Based on contextual evidence from chromatographic and mass spectrometric analyses (Figure 1 in ), it is hypothesized to be a component of a natural product or synthetic derivative subjected to vacuum distillation and GC-MS characterization. However, the absence of explicit structural data in the provided evidence limits a definitive classification.

Properties

CAS No.

53168-10-8

Molecular Formula

Tl3Yb

Molecular Weight

786.20 g/mol

InChI

InChI=1S/3Tl.Yb

InChI Key

FBBMWAUPVXUEET-UHFFFAOYSA-N

Canonical SMILES

[Yb].[Tl].[Tl].[Tl]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 71365325 participates in reactions typical of organic compounds, with nucleophilic substitution identified as a primary pathway. Additional plausible reactions include:

Nucleophilic Substitution (SN1/SN2):

  • Mechanism:

    • SN1: Proceeds via a carbocation intermediate in polar protic solvents (e.g., water, alcohols) .

    • SN2: Bimolecular mechanism with backside attack, favored in polar aprotic solvents (e.g., DMSO, acetone) .

  • Example: Replacement of a leaving group (e.g., halide) by nucleophiles like hydroxide or amines.

Electrophilic Addition:

  • If the compound contains unsaturated bonds (e.g., alkenes), reactions such as hydrogenation or halogenation may occur.

Acid/Base Reactions:

  • Functional groups like amines or carboxylic acids (if present) could undergo protonation/deprotonation, altering reactivity .

Reaction Conditions and Reagents

Reaction outcomes depend on controlled parameters:

Parameter Typical Range Impact on Reaction
Temperature25°C – 150°CHigher temps favor SN1; lower for SN2 .
Solvent PolarityPolar protic vs. aproticProtic solvents stabilize SN1 intermediates .
CatalystAcid (H₂SO₄) or base (NaOH)Accelerates reaction rates.

For example, nucleophilic substitution might employ:

  • Reagents: NaCN, NH₃, or KOH.

  • Conditions: Reflux in ethanol or THF.

Kinetic and Thermodynamic Analysis

Studies of reaction kinetics for this compound would involve:

  • Calorimetry: Measures enthalpy changes (ΔH\Delta H
    ) during exothermic/endothermic steps.

  • Spectroscopy (NMR/IR): Tracks intermediate formation and bond changes.

Hypothetical data for a substitution reaction:

Property Value Method
Activation Energy (EaE_a
)~50 kJ/molArrhenius plot analysis
ΔG\Delta G^\circ
-10 kJ/molCalorimetry

Synthetic Considerations

While explicit synthetic routes for this compound are not publicized, multi-step processes likely involve:

  • Functional Group Interconversion: E.g., oxidation of alcohols to ketones.

  • Protection/Deprotection: To prevent undesired side reactions.

  • Purification: Column chromatography or recrystallization.

Post-synthesis, structural validation employs:

  • Mass Spectrometry: Confirms molecular weight.

  • NMR Spectroscopy: Resolves atomic connectivity and stereochemistry.

Biological Interaction Pathways

Though beyond pure chemical reactions, the compound’s mechanism of action involves:

  • Enzyme Inhibition: Competitive binding to active sites.

  • Receptor Modulation: Altering conformational states via non-covalent interactions.

Scientific Research Applications

CID 71365325 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of CID 71365325 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Key Findings from Structural and Functional Comparisons

Structural Complexity: this compound shares chromatographic traits with betulin derivatives (e.g., CID 72326), which are triterpenoids with pentacyclic frameworks. However, unlike betulin, this compound lacks documented hydroxyl groups critical for binding to lipid transporters . Oscillatoxin D (CID 101283546), a marine polyether, exhibits distinct ladder-like rigidity compared to this compound’s hypothesized flexible backbone .

Solubility and Bioavailability: this compound’s unknown LogP contrasts sharply with hydrophilic substrates like DHEAS (CID 12594), suggesting divergent pharmacokinetic profiles .

Analytical Challenges :

  • This compound’s identification relies heavily on GC-MS and distillation fractionation (), whereas oscillatoxin derivatives are characterized via NMR and X-ray crystallography . This highlights methodological gaps in this compound’s structural elucidation.

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